molecular formula C19H12BrClN4O B283539 2-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide

2-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No. B283539
M. Wt: 427.7 g/mol
InChI Key: WMPJZEJLEICCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide, commonly known as BPTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of various cellular processes. BPTB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases and developing new treatments.

Mechanism of Action

BPTB works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, BPTB can modulate the activity of various signaling pathways, leading to a wide range of physiological effects.
Biochemical and physiological effects:
BPTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. BPTB has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPTB in lab experiments is its potent inhibitory effects on protein tyrosine phosphatases. This makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, one of the limitations of using BPTB is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BPTB in scientific research. One potential direction is the development of new treatments for cancer and other diseases that target protein tyrosine phosphatases. Another direction is the study of the mechanisms of neurodegenerative diseases and the development of new treatments for these conditions. Additionally, further research is needed to determine the safety and efficacy of BPTB in clinical trials.

Synthesis Methods

The synthesis of BPTB is a complex process that involves multiple steps. One of the most common methods involves the reaction of 6-chloro-2-phenylbenzotriazole with N-bromoacetamide in the presence of a catalyst such as copper(II) acetate. The resulting product is then treated with benzoyl chloride to form BPTB.

Scientific Research Applications

BPTB has been extensively used in scientific research to study the mechanisms of various diseases and develop new treatments. It has been shown to have potent inhibitory effects on protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling pathways. This makes BPTB a valuable tool for studying the mechanisms of diseases such as cancer, diabetes, and autoimmune disorders.

properties

Molecular Formula

C19H12BrClN4O

Molecular Weight

427.7 g/mol

IUPAC Name

2-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C19H12BrClN4O/c20-14-9-5-4-8-13(14)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)12-6-2-1-3-7-12/h1-11H,(H,22,26)

InChI Key

WMPJZEJLEICCQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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